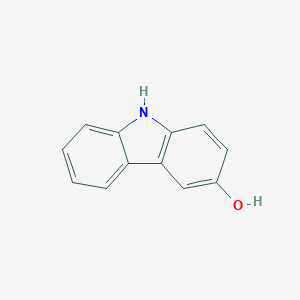

9H-Carbazol-3-ol

Overview

Description

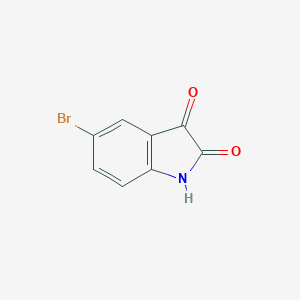

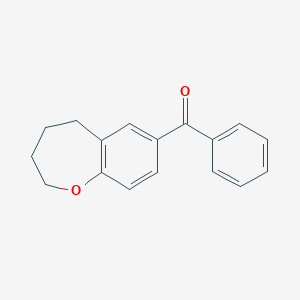

9H-Carbazol-3-ol is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its versatile pharmacological applications and its role as a structural element in various naturally active and synthetic compounds .

Mechanism of Action

Target of Action

9H-Carbazol-3-ol, also known as 3-Hydroxycarbazole, is a derivative of carbazole . Carbazole-based molecules are recognized for their diverse biological activities . .

Mode of Action

It is known that carbazole derivatives can exhibit a broad range of actions, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Biochemical Pathways

It has been found that 9h-carbazole can be primarily converted into 9h-carbazol-1-ol and this compound by biphenyl-utilizing bacteria . This suggests that this compound may play a role in certain bacterial metabolic pathways.

Result of Action

Carbazole itself has been found to be an inhibitor of angiogenesis and inflammation , suggesting that this compound may have similar effects.

Action Environment

It has been found that the transformation rates of 9h-carbazole to 9h-carbazol-1-ol and this compound were higher in biphenyl-grown cells than in cells cultivated with organic acids or nutrient broth . This suggests that the compound’s action may be influenced by the presence of certain environmental factors.

Biochemical Analysis

Biochemical Properties

9H-Carbazol-3-ol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound is primarily converted into 9H-carbazol-1-ol and 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one by biphenyl-utilizing bacteria . This indicates that this compound can participate in biochemical reactions involving these enzymes and metabolites .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to be an inhibitor of angiogenesis and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression . For instance, it has been shown to inhibit angiogenesis and inflammation, indicating that it may interact with biomolecules involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found that the production of 9H-carbazol-1-ol, a metabolite of this compound, increases when cells are supplemented with biphenyl . This suggests that the stability and degradation of this compound, as well as its long-term effects on cellular function, may be influenced by the presence of other compounds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily converted into 9H-carbazol-1-ol and 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one by biphenyl-utilizing bacteria . This suggests that this compound interacts with enzymes and cofactors involved in these metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9H-Carbazol-3-ol can be synthesized through the hydroxylation of 9H-carbazole. This process often involves the use of biphenyl-utilizing bacteria, which convert 9H-carbazole into hydroxylated metabolites, including this compound . The formation of this compound can also occur through the spontaneous release from corresponding dihydrodiols .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biotransformation processes involving specific bacterial strains has been highlighted as a potential method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) can be used to reduce this compound.

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound .

Scientific Research Applications

9H-Carbazol-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 9H-Carbazol-1-ol

- Carbazol-9-ol

- 9H-Fluoren-9-ol

- Dibenzothiophene-5-oxide

Comparison: 9H-Carbazol-3-ol is unique due to its specific hydroxylation at the 3-position, which imparts distinct biological activities compared to other hydroxylated carbazole derivatives . For instance, while 9H-Carbazol-1-ol and Carbazol-9-ol also exhibit pharmacological activities, their efficacy and target pathways may differ .

Properties

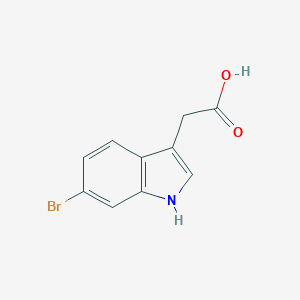

IUPAC Name |

9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKXHZSORLSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224387 | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-07-8 | |

| Record name | 3-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)